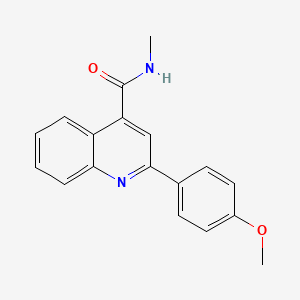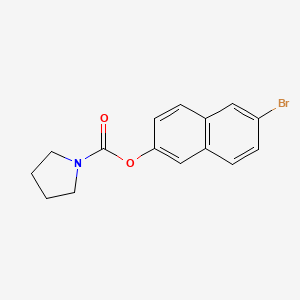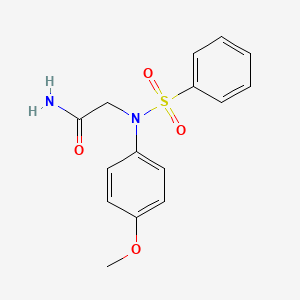![molecular formula C16H22N2O4 B5807893 ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5807893.png)
ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate, also known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. MDMA is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. It is commonly referred to as ecstasy or molly and is often used recreationally at parties and music festivals. However, MDMA has also been the subject of scientific research due to its potential therapeutic effects.
作用機序
Ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate works by increasing the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Serotonin is responsible for regulating mood, appetite, and sleep, while dopamine is associated with pleasure and reward. Norepinephrine is involved in the body's stress response. By increasing the levels of these neurotransmitters, this compound produces feelings of euphoria, empathy, and emotional openness.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin, which are involved in the body's stress response and social bonding, respectively. This compound can also cause dehydration, electrolyte imbalances, and liver and kidney damage if used in high doses or over a prolonged period of time.
実験室実験の利点と制限
Ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate has several advantages and limitations for use in lab experiments. Its ability to increase empathy and emotional openness makes it a useful tool for studying social behavior and interpersonal relationships. However, its effects on the body can make it difficult to use in certain types of experiments, such as those involving physiological measurements. Additionally, the potential for abuse and the legal restrictions on its use make it a challenging substance to work with.
将来の方向性
There are several potential future directions for research on ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate. One area of interest is its potential use in treating other mental health conditions, such as addiction and eating disorders. Another area of interest is the development of safer and more effective methods for administering this compound-assisted therapy. Additionally, there is a need for further research on the long-term effects of this compound use and its potential for abuse.
合成法
Ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, reduction, and acetylation. The final product is a white crystalline powder that is commonly sold in pill form.
科学的研究の応用
Ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate has been the subject of scientific research due to its potential therapeutic effects. Studies have shown that this compound can be effective in treating conditions such as post-traumatic stress disorder (PTSD), anxiety, and depression. This compound-assisted therapy involves administering a controlled dose of the drug in a therapeutic setting, with the goal of facilitating emotional openness and empathy.
特性
IUPAC Name |
ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-2-20-16(19)11-18-7-5-17(6-8-18)10-13-3-4-14-15(9-13)22-12-21-14/h3-4,9H,2,5-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPZFOMKSSJRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5807811.png)

![N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5807825.png)
![1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5807837.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide](/img/structure/B5807848.png)
![5-[(4-methoxyphenyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5807860.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5807878.png)
![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5807879.png)

![N-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5807895.png)
